molecular formula C13H23NO8 B10778232 N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside

N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside

Cat. No.: B10778232
M. Wt: 321.32 g/mol
InChI Key: RBZIIHWPZWOIDU-IJZUXERNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside is a complex organic compound with a unique structure that combines a cyclohexane ring with multiple hydroxyl groups and an aminoglucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside typically involves multiple steps, starting with the preparation of the cyclohexane ring and its subsequent functionalization. The hydroxyl groups are introduced through selective oxidation reactions, while the aminoglucopyranoside moiety is attached via glycosylation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and glycosyl donors such as glucosyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of ethers, esters, or amides.

Scientific Research Applications

N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside include other aminoglycosides and cyclohexane derivatives with hydroxyl groups. Examples include:

    Streptomycin: An aminoglycoside antibiotic with a similar aminoglucopyranoside structure.

    Cyclohexanol: A simple cyclohexane derivative with a single hydroxyl group.

Uniqueness

What sets this compound apart is its unique combination of a cyclohexane ring with multiple hydroxyl groups and an aminoglucopyranoside moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23NO8

Molecular Weight

321.32 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-6-methyl-5-[[(1R,4R,5S,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxane-2,3,4-triol

InChI

InChI=1S/C13H23NO8/c1-4-7(10(18)12(20)13(21)22-4)14-6-2-5(3-15)8(16)11(19)9(6)17/h2,4,6-21H,3H2,1H3/t4-,6+,7-,8+,9+,10+,11-,12-,13-/m0/s1

InChI Key

RBZIIHWPZWOIDU-IJZUXERNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)N[C@@H]2C=C([C@H]([C@@H]([C@@H]2O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)NC2C=C(C(C(C2O)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.